IUPAC Designation:The formal IUPAC name is:
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide; methanesulfonic acid [6].
Key Structural Attributes:
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₅₆N₄O₇S₂ |
| Molecular Weight | 793.051 g/mol |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
| Canonical SMILES | CCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)CCC(CN3CC(C)C)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)C.OS(=O)(=O)C |
| InChI Key | IXPBPUPDRDCRSY-YLZLUMLXSA-N |
Isomeric Considerations:
Primary Targets:Cenicriviroc mesylate is a dual antagonist of CCR2 and CCR5 chemokine receptors, with emerging evidence implicating CCR7 modulation. These GPCRs regulate leukocyte trafficking in inflammatory and oncological pathologies [6].
Table 2: Key Biological Targets and Binding Data
| Target | Receptor Type | Affinity (IC₅₀) | Biological Role |
|---|---|---|---|
| CCR2/CCR5 | Chemokine GPCR | <10,000 nM* | Monocyte/macrophage recruitment |
| CCR7 | Chemokine GPCR | Not fully quantified | Lymphocyte migration, dendritic cell signaling |
Reported in ChEMBL (PMID: 16539392) [6].
Therapeutic Mechanisms:
Synthetic Challenges:
Mechanistic Ambiguities:
This analysis aims to:
Table 3: Compound Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide; methanesulfonic acid |
| Synonyms | Cenicriviroc mesylate, TAK-652, SB16977, HY-14882A |
| CAS Registry | Not available in search results |
| PubChem CID | 11285791 |
| ChEMBL ID | CHEMBL2105686 |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5